molecular formula C18H22BrN3O B2857876 3-(2-bromophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one CAS No. 2320536-99-8

3-(2-bromophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2857876
CAS No.: 2320536-99-8
M. Wt: 376.298
InChI Key: KYBBTCLBZHRNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates three key pharmacophoric elements: a 2-bromophenyl group, a 1-methyl-1H-pyrazole ring, and a piperidine moiety. The pyrazole scaffold is a privileged structure in drug discovery, known to confer a wide spectrum of biological activities and is found in compounds with anti-inflammatory, antimicrobial, and anticancer properties . Furthermore, pyrazole derivatives have been identified as core structures in investigational agents targeting Mycobacterium tuberculosis, highlighting their relevance in infectious disease research . The integration of the piperidine ring, a common feature in bioactive molecules, and the brominated aromatic system further enhances the potential of this compound to interact with various enzymatic targets and biological pathways. This combination of features makes it a valuable intermediate or scaffold for developing novel therapeutic agents. Researchers can utilize this compound in hit-to-lead optimization campaigns, as a building block in combinatorial chemistry, or as a tool compound for probing biological mechanisms and structure-activity relationships (SAR). This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O/c1-21-12-16(11-20-21)15-6-4-10-22(13-15)18(23)9-8-14-5-2-3-7-17(14)19/h2-3,5,7,11-12,15H,4,6,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBBTCLBZHRNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Bromophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of the compound typically involves a reaction between 2-bromobenzaldehyde and 3-(1-methyl-1H-pyrazol-4-yl)piperidine in the presence of appropriate catalysts. The process may include various steps such as condensation and cyclization, resulting in the formation of the desired ketone structure.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various pathogens.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity
7b0.220.25Bactericidal
Ciprofloxacin0.50.6Bactericidal
Ketoconazole0.81.0Fungicidal

Findings : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Cytotoxicity and Safety

In vitro studies have assessed the cytotoxicity of the compound using hemolytic activity assays. Results indicated low hemolytic activity (% lysis range from 3.23 to 15.22%) compared to Triton X-100, suggesting a favorable safety profile .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial growth, such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these enzymes range from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR, indicating potent inhibitory effects .

Case Studies

Several studies have focused on the biological implications of pyrazole derivatives:

  • Study on Antibacterial Properties : A study evaluated a series of pyrazole derivatives, including those structurally similar to our compound, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antifungal Evaluation : Another investigation highlighted the antifungal properties of pyrazole-based compounds, showing efficacy against common fungal strains with MIC values lower than those of standard antifungal agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Motifs

The compound shares key structural features with several derivatives documented in the evidence:

Compound ID/Name Core Structure Similarities Key Differences
1-(3-((6-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one (34) Piperidine-propan-1-one backbone Chloropyrimidoindole substituent instead of bromophenyl-pyrazole
(R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one (R-28) Brominated aromatic system, propan-1-one-piperidine linkage Pyrimidoindole core replaces pyrazole-piperidine; IC50 = 360 nM (kinase inhibition)
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Bromophenyl and pyrazole motifs Prop-2-en-1-one (α,β-unsaturated ketone) vs. propan-1-one; additional methoxyphenyl

Physicochemical Properties

  • Rotamerism : Similar to compounds 33–36 in , the amide bond in the piperidine-propan-1-one linkage may exhibit rotamerism, leading to complex NMR spectra (1:1 rotameric mixtures observed in ).

Q & A

Q. What are the recommended synthetic routes for 3-(2-bromophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Amide bond formation between the bromophenyl precursor and the piperidine-pyrazole moiety under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Catalysis : Use of coupling agents like EDCI/HOBt or Pd-based catalysts for cross-coupling reactions to enhance yields (e.g., Suzuki-Miyaura for pyrazole functionalization) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
    Optimization Strategies :
  • Monitor reactions via TLC or HPLC to track intermediate formation .
  • Adjust solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) to improve solubility and reduce side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify the presence of the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the piperidine-pyrazole moiety (δ 2.5–3.5 ppm for piperidine CH2_2, δ 7.9 ppm for pyrazole C-H) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (expected [M+H]+^+ ~459.3 Da) and fragmentation patterns matching the bromine isotope signature .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly for the piperidine ring conformation (e.g., chair vs. boat) and bromophenyl orientation .

Q. How can researchers ensure purity during synthesis, and what thresholds are acceptable for biological assays?

Methodological Answer:

  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). A purity ≥95% is required for in vitro assays .
  • Impurity Profiling : Identify byproducts (e.g., dehalogenated derivatives or unreacted intermediates) via LC-MS/MS .
  • Handling Bromine : Ensure inert conditions to prevent debromination, a common side reaction in aryl bromide-containing compounds .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved biological activity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the pyrazole ring’s interaction with hydrophobic pockets and the bromophenyl group’s role in π-π stacking .
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft’s Es_s) parameters of substituents on the piperidine ring to predict activity trends .
  • MD Simulations : Assess the stability of the compound-protein complex over 100-ns trajectories to identify critical binding residues .

Q. How should researchers resolve contradictions in spectroscopic data between batches?

Methodological Answer:

  • Root-Cause Analysis : Compare NMR spectra for batch-specific impurities (e.g., residual solvents like DMSO-d6_6 at δ 2.5 ppm) .
  • Crystallographic Validation : If NMR data conflicts (e.g., unexpected diastereomer signals), resolve via single-crystal X-ray diffraction to confirm spatial arrangement .
  • Isotopic Labeling : Use 15N^{15}N-labeled pyrazole precursors to trace unexpected peaks in complex spectra .

Q. What strategies are effective for evaluating the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Calculate intrinsic clearance (Clint_{int}) using the half-life method .
  • Metabolite Identification : Use high-resolution LC-QTOF to detect Phase I (oxidation, debromination) and Phase II (glucuronidation) metabolites .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., apoptosis-related pathways) .
  • Chemical Proteomics : Use click chemistry to attach biotin tags and pull down target proteins for identification via mass spectrometry .
  • Kinase Profiling : Screen against a panel of 100+ kinases to identify off-target effects (e.g., using ATP-Glo assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.